molecular formula C13H12BrNO2S B3489706 2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide

2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3489706
M. Wt: 326.21 g/mol
InChI Key: QFTVOOUYFBXHBS-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a bromophenoxy group and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with thiophen-2-ylmethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.

    Materials Science: It may be used in the development of organic electronic materials.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and thiophen-2-ylmethyl groups could facilitate binding to specific sites on the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both bromophenoxy and thiophen-2-ylmethyl groups, which can impart distinct chemical and biological properties. The bromine atom can participate in unique substitution reactions, and the thiophene ring can engage in π-π interactions, making this compound versatile for various applications.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-11-5-1-2-6-12(11)17-9-13(16)15-8-10-4-3-7-18-10/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVOOUYFBXHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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